1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE
Overview
Description
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE is a complex organic compound that features a benzimidazole core, a furan ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization steps. The benzimidazole core is formed through the reaction of o-phenylenediamine with formic acid, producing benzimidazole
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzimidazole and furan rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the benzimidazole or furan rings.
Scientific Research Applications
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to specific sites on proteins, potentially inhibiting their function or altering their activity. The furan and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The core structure of the compound, known for its stability and versatility in drug design.
Furan Derivatives: Compounds containing furan rings, which are often used in pharmaceuticals and organic synthesis.
Methoxyphenyl Compounds: Molecules with methoxyphenyl groups, known for their electronic properties and use in material science.
Uniqueness
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(2-FURYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE is unique due to its combination of a benzimidazole core, furan ring, and methoxyphenyl group
Properties
IUPAC Name |
(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(furan-2-ylmethylidene)-2-(4-methoxyphenyl)imidazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-30-17-10-8-16(9-11-17)23-27-21(15-18-5-4-14-31-18)24(29)28(23)13-12-22-25-19-6-2-3-7-20(19)26-22/h2-11,14-15H,12-13H2,1H3,(H,25,26)/b21-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRAZAUJGVFZQQ-QNGOZBTKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC3=CC=CO3)C(=O)N2CCC4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CO3)/C(=O)N2CCC4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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